Rebamipide 3-Chloro Impurity
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Overview
Description
Rebamipide 3-Chloro Impurity, also known as 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a chemical compound with the molecular formula C19H15ClN2O4 and a molecular weight of 370.79 g/mol . This compound is an impurity of Rebamipide, a drug used for mucosal protection and the treatment of gastritis and gastroduodenal ulcers .
Preparation Methods
The synthesis of Rebamipide 3-Chloro Impurity involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with an appropriate amine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
Rebamipide 3-Chloro Impurity undergoes various chemical reactions, including:
Scientific Research Applications
Rebamipide 3-Chloro Impurity has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Rebamipide 3-Chloro Impurity can be compared with other similar compounds, such as:
Rebamipide: The parent compound used for mucosal protection and ulcer treatment.
4-Deschloro-2-chlorobenzoyl Rebamipide: Another impurity of Rebamipide with a similar structure but different substitution pattern.
Rebamipide N-formylbenzamide: A derivative of Rebamipide with a formyl group attached to the benzamide moiety.
This compound is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGQNMAAZVUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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